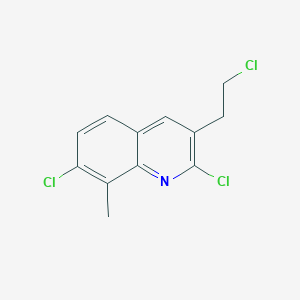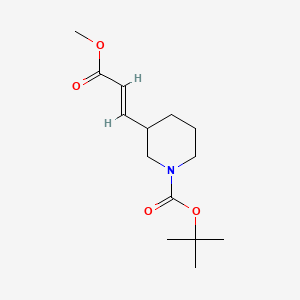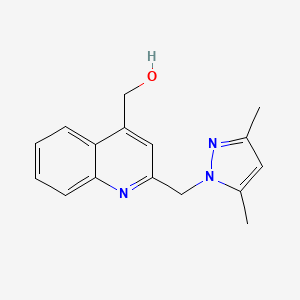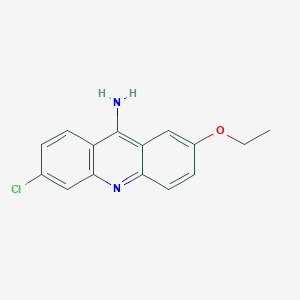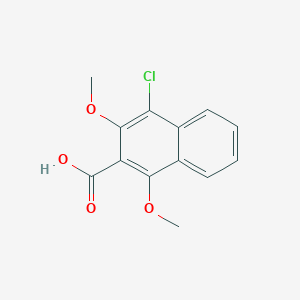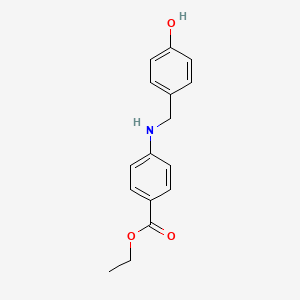![molecular formula C17H23NO2 B11850785 2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one CAS No. 918302-34-8](/img/structure/B11850785.png)
2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[45]decan-3-one is a heterocyclic compound with a unique spirocyclic structureThe compound is characterized by its molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one typically involves multiple steps. One common method starts with the reaction of 4-aminophenol with α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound exerts its effects through the inhibition of certain enzymes and pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound has a similar spirocyclic structure and has shown anticancer activity.
Cyclohexanespiro-2’-(1’,3’-oxazolidine):
Uniqueness
4-Isopropyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of both isopropyl and phenyl groups. These structural features contribute to its distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
918302-34-8 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2-phenyl-4-propan-2-yl-1-oxa-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-16(19)15(14-9-5-3-6-10-14)20-17(18)11-7-4-8-12-17/h3,5-6,9-10,13,15H,4,7-8,11-12H2,1-2H3 |
Clave InChI |
QCWISSRKZJSPPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(OC12CCCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)

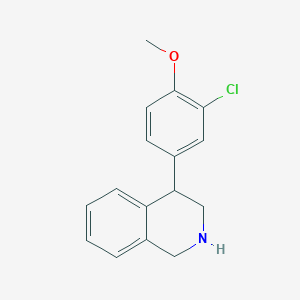
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)

